molecular formula C20H16N2O3S B2844638 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 324065-00-1

6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2844638
CAS No.: 324065-00-1
M. Wt: 364.42
InChI Key: SNCYQXRLHPOAFQ-UHFFFAOYSA-N
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Description

The compound 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one belongs to a class of coumarin derivatives fused with thiazole rings. Its structure features a coumarin backbone substituted with a methoxy group at position 6 and a 1,3-thiazole ring at position 3. The thiazole moiety is further functionalized with a (3-methylphenyl)amino group (). Such compounds are synthesized via cyclization reactions between 3-acetylcoumarin derivatives and thiourea or thiosemicarbazide intermediates ().

Properties

IUPAC Name

6-methoxy-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-4-3-5-14(8-12)21-20-22-17(11-26-20)16-10-13-9-15(24-2)6-7-18(13)25-19(16)23/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCYQXRLHPOAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Thiazolyl Group: The thiazolyl group can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thiourea.

    Coupling of the Thiazolyl and Chromen-2-one Cores: The final step involves the coupling of the thiazolyl group with the chromen-2-one core through a nucleophilic substitution reaction, where the amino group on the thiazolyl ring reacts with a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity due to its structural features that facilitate interaction with cancer-related biological targets. For instance, thiazole derivatives have shown effectiveness against different cancer cell lines such as MCF-7 and HepG2 .
  • Anti-inflammatory Effects : The presence of the methoxy group is known to enhance solubility and bioavailability, potentially contributing to anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models.
  • Anticonvulsant Activity : Thiazole-containing compounds have been explored for their anticonvulsant effects. Studies indicate that modifications in the thiazole ring can lead to significant anticonvulsant activity, making this compound a candidate for further exploration in this area .

Case Studies

Several studies have evaluated the biological activities of thiazole-containing compounds:

  • Anticancer Efficacy : A study demonstrated that thiazole-pyridine hybrids exhibited significant anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil. The presence of electron-withdrawing groups was noted to enhance activity .
  • Anticonvulsant Research : In another study, novel thiazole-integrated compounds showed promising anticonvulsant properties with median effective doses significantly lower than standard medications .

Mechanism of Action

The mechanism of action of 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs with Varied Thiazole/Thiadiazole Substituents

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent on Heterocycle Heterocycle Type Molecular Formula Key Properties/Activities Reference
6-Methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one 3-Methylphenylamino Thiazole C₂₀H₁₇N₂O₃S Enhanced lipophilicity; potential SAR studies
6-Methoxy-3-[5-[[3-(trifluoromethyl)phenyl]amino]-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one 3-Trifluoromethylphenylamino Thiadiazole C₁₉H₁₂F₃N₃O₃S Electron-withdrawing CF₃ group; improved membrane permeability
3-(2-Amino-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one Amino Thiazole C₁₃H₁₀N₂O₃S Simpler structure; higher polarity
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one 2-Chlorophenyl Thiazole C₁₉H₁₃ClN₂O₃S Chlorine substituent; potential halogen bonding
6-Methoxy-3-(2-((4-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one 4-Methoxyphenylamino Thiazole C₂₀H₁₇N₂O₄S Electron-donating OCH₃; altered electronic profile
Key Observations:
  • Polarity: The amino-substituted thiazole () exhibits higher polarity, which may improve aqueous solubility but reduce cell membrane penetration.
  • Steric Effects : The 2-chlorophenyl group () introduces steric hindrance, which could influence binding to biological targets.

Physicochemical and Crystallographic Properties

  • Density and Boiling Point : The 4-methoxyphenyl analog () has a density of 1.378 g/cm³ and a boiling point of 615.1°C. The target compound’s methyl group may lower density slightly due to reduced molecular weight.
  • Crystallography: The orthorhombic crystal structure of 3-(2-(4-methylphenylamino)thiazol-4-yl)coumarin () reveals C–H···O and N–H···N hydrogen bonds, stabilizing the lattice. Similar interactions are expected in the target compound.

Biological Activity

6-Methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a methoxy group, a thiazolyl group, and an amino group, has attracted significant attention in pharmacological research due to its potential biological activities.

Chemical Structure

The compound's IUPAC name is 6-methoxy-3-[2-(3-methylphenylamino)-1,3-thiazol-4-yl]chromen-2-one. The structural formula is represented as follows:

C20H16N2O3S\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromen-2-one Core - Achieved through Pechmann condensation.
  • Introduction of the Methoxy Group - Methylation of the hydroxyl group.
  • Formation of the Thiazolyl Group - Cyclization involving thiourea derivatives.
  • Substitution with the Amino Group - Nucleophilic substitution reactions introduce the amino group.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in cancer progression and microbial virulence. For example, it has been reported to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence .

Case Studies

  • Antitumor Efficacy : A study evaluated the effectiveness of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties.
  • Antimicrobial Screening : Another investigation assessed its antimicrobial activity against E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential therapeutic applications.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Induced apoptosis
AntimicrobialE. coliInhibited growth (MIC < 50 µg/mL)
Enzyme InhibitionT3SS in pathogensReduced virulence

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one?

  • Methodology : Synthesis typically involves multi-step reactions. For example:

Core formation : The chromen-2-one (coumarin) core is synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄) .

Thiazole substitution : The thiazole ring is introduced via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. The 3-methylphenylamino group is added via nucleophilic substitution .

  • Critical parameters : Temperature control (~80°C for cyclization), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios (1:1.2 for thiourea:haloketone) to minimize side products .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical techniques :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.8 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.12) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Protocols :
  • Antimicrobial assays : Disk diffusion or microbroth dilution against E. coli and P. aeruginosa (reference: 8-methoxy coumarin derivatives showed MIC values <50 µg/mL) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination via Michaelis-Menten kinetics) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s supramolecular architecture and intermolecular interactions?

  • Methodology :

Crystal growth : Slow evaporation from DMSO/water (1:3) to obtain single crystals .

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for structure refinement. Key parameters: R-factor <0.05, wR₂ <0.12 .

Hydrogen-bond analysis : Identify interactions like N–H···O (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å) using Mercury software. For example, thiazole N–H donors form networks with chromenone carbonyls .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Resolution strategies :
  • Dose-response normalization : Use standardized controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .
  • Molecular docking : AutoDock Vina simulations to predict binding modes with targets (e.g., tRNA methyltransferase; binding energy <−8 kcal/mol suggests high affinity) .
  • Statistical validation : Apply ANOVA to compare replicates and identify outliers (p <0.05) .

Q. What strategies optimize the thiazole moiety for enhanced target selectivity in kinase inhibition?

  • Approaches :
  • Structure-activity relationship (SAR) : Modify substituents on the thiazole (e.g., electron-withdrawing groups at position 2 improve binding to ATP pockets) .
  • Free-energy perturbation (FEP) : Computational modeling to predict ΔΔG values for ligand-protein interactions (e.g., using Schrödinger Suite) .
  • Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess oxidative degradation (t₁/₂ >60 min desired) .

Q. How do solvent polarity and pH influence the compound’s fluorescence properties for imaging applications?

  • Experimental design :
  • Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., λₑₘ shifts from 450 nm in hexane to 480 nm in DMSO) .
  • pH titration : Fluorescence intensity vs. pH (4–10) to identify protonation-sensitive groups (e.g., phenolic –OH at pKa ~8.5) .

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